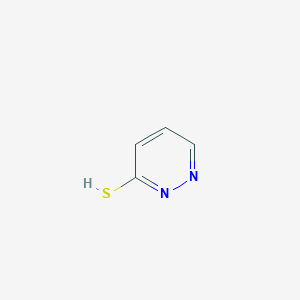

pyridazine-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridazine-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQSRZSUGBETRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NN=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Core Scaffold Modification:

The pyridazine (B1198779) core is a primary target for modification. Introducing electron-donating groups (e.g., -OCH3) can increase the electron density of the ring system, potentially enhancing its interaction with hydrophobic pockets in target enzymes. Conversely, the addition of electron-withdrawing groups (e.g., -NO2) can improve oxidative stability. Fusing the pyridazine ring with other heterocyclic systems, such as a triazole ring to form a triazolo[4,3-b]pyridazine, is a common strategy to create a more rigid and planar scaffold, which can be advantageous for binding to certain biological targets. vulcanchem.comrsc.org In silico docking studies have shown that such fused systems can effectively fit into the active sites of kinases. nih.govrsc.org

Thiol Group Functionalization:

The thiol (-SH) group at the 3-position is a critical handle for introducing diversity. It can be readily alkylated to form thioethers, connecting the pyridazine (B1198779) core to a wide variety of side chains. vulcanchem.comrsc.org The sulfur atom itself can participate in important hydrophobic interactions within enzyme active sites. The thiol group's propensity for oxidation to disulfides or sulfonic acids is also a chemical property that can be exploited or mitigated through strategic design.

Substituent Effects at Other Positions:

Modifications at other positions of the pyridazine (B1198779) ring, particularly at the 6-position, are crucial for tuning the properties of the analogues. Attaching aryl or heteroaryl groups at this position can significantly influence the molecule's lipophilicity, steric profile, and potential for π-π stacking interactions. For instance, the introduction of a 4-chlorophenyl group has been suggested to improve bioavailability and membrane penetration.

Computational and In Silico Approaches

Advanced computational techniques are indispensable in the rational design of pyridazine-3-thiol (B1598171) analogues.

Molecular Docking: This technique is widely used to predict the binding mode and affinity of novel analogues to a specific biological target. For example, docking simulations of triazolopyridazine derivatives have been used to predict their binding affinity to cyclin-dependent kinase 2 (CDK2), showing hydrogen bonding interactions with key residues like Glu81 and Leu83. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By correlating molecular descriptors (e.g., logP, electronic parameters) with observed activity, QSAR models can guide the design of more potent analogues.

Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model then serves as a template for designing new molecules that fit the pharmacophoric requirements. anu.edu.au

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of the molecules, such as the frontier molecular orbitals (HOMO and LUMO), which can provide insights into their reactivity and interaction with target molecules.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues at an early stage, helping to prioritize compounds with favorable pharmacokinetic profiles. dergipark.org.trresearchgate.net

Data-Driven Design and Optimization

The design process is iterative, with computational predictions guiding the synthesis of new compounds, which are then experimentally tested. The resulting biological data is then fed back into the computational models to refine them and improve their predictive power. This cycle of design, synthesis, and testing is crucial for the successful development of novel this compound analogues with desired properties.

The table below summarizes key design considerations and their predicted impact on the properties of this compound analogues, based on computational and theoretical studies.

| Structural Modification | Design Principle | Predicted Impact | Supporting Evidence/Rationale |

| Introduction of Electron-Donating Groups (e.g., -OCH3) on the Pyridazine Ring | Enhance hydrophobic interactions | Increased binding affinity to hydrophobic enzyme pockets. | Computational studies on triazolo[4,3-b]pyridazine derivatives. |

| Introduction of Electron-Withdrawing Groups (e.g., -NO2) on the Pyridazine Ring | Improve metabolic stability | Increased resistance to oxidative metabolism. | General principles of medicinal chemistry and findings for related heterocycles. |

| Fusion with a Triazole Ring (forming a triazolo[4,3-b]pyridazine) | Increase scaffold rigidity and planarity | Enhanced binding to planar recognition sites, such as kinase ATP-binding pockets. | In silico docking studies and synthesis of kinase inhibitors. vulcanchem.comnih.govrsc.org |

| Alkylation of the 3-thiol Group | Introduce chemical diversity and modulate physicochemical properties | Formation of thioethers allows for the attachment of various side chains, influencing solubility, lipophilicity, and target interactions. | Numerous synthetic examples and structure-activity relationship studies. vulcanchem.comrsc.org |

| Substitution at the 6-position with Aryl/Heteroaryl Groups | Modulate lipophilicity and steric interactions | Improved membrane permeability and potential for additional π-π stacking interactions with the target. | Hypothetical SAR and design of various pyridazine derivatives. |

| Introduction of Halogens (e.g., Chlorine) on Phenyl Substituents | Enhance bioavailability | Increased lipophilicity can lead to better absorption and distribution. | Hypothetical SAR for N-(4-chlorophenyl) derivatives. |

Table 1: Design Principles for Novel this compound Analogues and their Predicted Effects.

By integrating these advanced computational and theoretical design principles, researchers can more efficiently explore the vast chemical space around the this compound scaffold to develop novel analogues with tailored properties for a range of scientific applications.

Tautomerism, Conformational Analysis, and Isomerism of Pyridazine 3 Thiol

Thiol-Thione Tautomerism in Pyridazine (B1198779) Systems

The core of pyridazine-3-thiol's chemistry lies in the thiol-thione tautomerism, a phenomenon where a proton can migrate between the sulfur atom and a nitrogen atom within the pyridazine ring. This results in two primary tautomeric forms: This compound (B1598171) and 3(2H)-pyridazinethione. The position of this equilibrium is highly sensitive to various factors, including the physical state (gas, solution, or solid), solvent polarity, and temperature. cdnsciencepub.comarkat-usa.org

Experimental Detection and Characterization of Tautomeric Forms (e.g., Matrix Isolation Spectroscopy)

Matrix isolation spectroscopy is a powerful technique for trapping and studying reactive or unstable species at very low temperatures. In the case of this compound and related compounds, this method has been instrumental in identifying and characterizing the individual tautomers.

Studies on the closely related 3(2H)-pyridazinethione have shown that in an argon matrix, only the thione form is observed. acs.org This suggests that in the gas phase, from which the molecules are isolated, the thione tautomer is the more stable species. acs.org This finding is consistent with research on similar heterocyclic thiones, where the thione form often predominates in the gas phase and in nonpolar solvents. cdnsciencepub.comacs.org

For the related compound 3,6-dithiopyridazine, matrix isolation studies revealed that the thione-thiol form is the most stable tautomer, being more stable than the dithiol and dithione forms. acs.org This highlights how the substitution pattern on the pyridazine ring can influence the tautomeric preference.

The use of infrared (IR) spectroscopy in conjunction with matrix isolation allows for the vibrational modes of each tautomer to be recorded and assigned. acs.orguc.pt These experimental spectra can then be compared with theoretical predictions to confirm the identity of the observed species. acs.org

Photoinduced Tautomeric Interconversions

A significant aspect of the tautomerism of this compound and its analogs is the ability to induce interconversion between the thiol and thione forms using ultraviolet (UV) light. This process, known as photoinduced tautomerism, has been demonstrated in matrix-isolated systems.

For 3(2H)-pyridazinethione, irradiation of the argon matrix containing the thione form with UV-Vis light leads to its conversion into the thiol form, this compound. acs.org This photochemical reaction allows for the spectroscopic characterization of the less stable thiol tautomer, which is not significantly populated under thermal equilibrium conditions in the matrix. acs.org

Similar photoinduced tautomerization has been observed for 3,6-dithiopyridazine. acs.org Irradiation of the more stable thione-thiol tautomer with broadband UV light (λ > 335 nm) or monochromatic laser light (λ = 385 nm) results in its conversion to the dithiol tautomer. acs.org Interestingly, this process can be partially reversed by subsequent irradiation with shorter wavelength UV light (λ > 275 nm), demonstrating a degree of photoreversibility. acs.org This phenomenon has also been noted in the model compound 3-thiopyridazine. acs.org

The mechanism of these photoinduced transformations can be complex. In some heterocyclic thiones, the process is thought to occur via an intramolecular hydrogen-atom shift. acs.org However, in other cases, particularly in systems with higher barriers to tautomerization, a dissociation-association mechanism involving the cleavage and reformation of the N-H or S-H bond may be at play. acs.org

Factors Influencing Tautomeric Equilibria

The delicate balance between the thiol and thione tautomers of this compound is influenced by a variety of factors.

Solvent Polarity: The polarity of the solvent plays a crucial role. cdnsciencepub.comresearchgate.net Polar solvents tend to favor the more polar thione form due to stronger solute-solvent interactions, such as hydrogen bonding. cdnsciencepub.com Conversely, in nonpolar solvents, the less polar thiol form is often more predominant. cdnsciencepub.com

Substituents: The presence of substituents on the pyridazine ring can significantly alter the tautomeric equilibrium. researchgate.net For instance, the introduction of a pyrrolyl group at the 6-position of pyridazine-3-thione has been shown to shift the equilibrium towards the thiol form compared to the unsubstituted parent compound. arkat-usa.orgresearchgate.net This is attributed to the electron-donating nature of the pyrrolyl group, which increases the electron density on the pyridazine ring. arkat-usa.orgresearchgate.net

Temperature: Temperature can also affect the position of the tautomeric equilibrium, although its influence is often intertwined with other factors like solvent effects. cdnsciencepub.com

Self-Association: In concentrated solutions, self-association of the molecules can shift the equilibrium towards the thione form. cdnsciencepub.com

Computational and Theoretical Insights into Tautomerism

Computational and theoretical methods provide a powerful complement to experimental studies, offering detailed information on the relative stabilities of tautomers, the energy barriers for their interconversion, and the factors that govern their preferences. researchgate.net

Density Functional Theory (DFT) Calculations for Relative Stabilities and Energy Barriers

Density Functional Theory (DFT) has become a widely used method for studying the tautomerism of heterocyclic compounds. mdpi.comnih.gov These calculations can provide accurate predictions of the relative energies of the different tautomers and the transition state energies for their interconversion.

For the related pyridazin-3(2H)-one system, DFT calculations at the B3LYP/6-311++G** level of theory have been used to investigate the tautomeric conversion to pyridazin-3-ol. nih.govresearchgate.net These studies have explored different mechanisms for the proton transfer, including a direct intramolecular transfer and a dimer-assisted double hydrogen transfer. nih.govresearchgate.net The direct transfer was found to have a very high activation energy, while the dimer-assisted mechanism had a much lower barrier. nih.govresearchgate.net

In the context of this compound, DFT calculations can be employed to determine the relative stabilities of the thiol and thione forms in the gas phase and in different solvents, often using implicit or explicit solvation models. nih.govresearchgate.net For many heterocyclic thiones, DFT calculations have shown that the thione tautomer is more stable than the thiol form. mdpi.com

Table 1: Calculated Relative Energies of Tautomers This table is illustrative and based on general findings for similar heterocyclic thiones. Specific values for this compound would require dedicated calculations.

| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Thione | DFT | 6-311++G(d,p) | 0.00 | mdpi.com |

| Thiol | DFT | 6-311++G(d,p) | > 0 | mdpi.com |

Ab Initio and Quantum Chemical Methods for Tautomeric Preferences

High-level ab initio and quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods, can provide even more accurate results, though they are computationally more demanding. nih.govmdpi.com

For the model compound 3,6-dithiopyridazine, calculations at the QCISD level predicted the thione-thiol form to be more stable than the dithiol and dithione tautomers by 13.5 kJ mol⁻¹ and 39.6 kJ mol⁻¹, respectively. acs.org These theoretical findings were in excellent agreement with the experimental observations from matrix isolation studies. acs.org

Studies on the archetypal 2-thiopyridine have also demonstrated the reliability of these high-level methods. The computed relative energy between the thiol and thione forms at the QCISD level was in very good agreement with the experimental estimate. acs.org

These computational approaches are invaluable for understanding the intrinsic factors that determine tautomeric preferences, free from the complexities of the experimental environment. They allow for a systematic investigation of substituent effects and the nature of the potential energy surface for the tautomeric interconversion.

Role of Substituents in Modulating Tautomeric Forms

The electronic nature of substituents on the pyridazine ring plays a critical role in determining the position of the thione-thiol tautomeric equilibrium. The stability of each tautomer is influenced by the substituent's ability to donate or withdraw electron density, which alters the electronic distribution within the heterocyclic ring. clockss.org

Electron-donating groups (EDGs) generally increase the electron density on the pyridazine ring. For example, the introduction of a pyrrolyl substituent, which has an electron-donating mesomeric effect, has been shown to shift the equilibrium towards the thiol (or hydroxyl in the case of pyridazinones) structure compared to the unsubstituted parent systems. arkat-usa.orgresearchgate.net This effect is attributed to the enhanced electron density, particularly at the N(1) position of the pyridazine ring, which can influence the basicity of the exocyclic sulfur atom. arkat-usa.org

Conversely, electron-withdrawing groups (EWGs) tend to favor the thione form. By decreasing the electron density in the ring, EWGs can stabilize the partial negative charge on the sulfur atom in the polar thione structure. Studies on substituted 4-pyridinethiones have quantitatively correlated the tautomeric ratio with Hammett substituent constants. oup.com For 2-substituted 5-methoxy-4-pyridinethiones, the tautomeric constant (K_t = [thione]/[thiol]) was described by the equation log K_t = 4.00 + 3.99σ_m - 7.33σ_p. oup.com This equation demonstrates that substituents with a positive σ_m value (meta-directing EWGs) increase the proportion of the thione form, while those with a positive σ_p value (para-directing EWGs) decrease it, highlighting a complex interplay of resonance and inductive effects. oup.com

Steric effects can also be a deciding factor. Bulky substituents near the tautomerizing group can destabilize one form over the other due to steric clashes, potentially favoring the less hindered tautomer. rsc.org

Table 1: Effect of Substituent Type on Tautomeric Equilibrium

| Substituent Type | General Effect on Equilibrium | Example Group | Reasoning |

| Electron-Donating Group (EDG) | Shifts equilibrium towards the thiol form | -OCH₃, -NH₂, Pyrrolyl | Increases electron density on the ring, stabilizing the less polar thiol tautomer. arkat-usa.orgresearchgate.net |

| Electron-Withdrawing Group (EWG) | Shifts equilibrium towards the thione form | -NO₂, -CN | Decreases electron density, stabilizing the more polar thione tautomer through resonance and induction. oup.comrsc.org |

| Sterically Demanding Group | Can favor either tautomer | Bulky alkyl groups | The favored tautomer will be the one that minimizes steric hindrance. rsc.org |

Solvent Effects on Tautomeric Equilibria (Implicit and Explicit Solvation Models)

The surrounding solvent environment profoundly impacts the tautomeric equilibrium of this compound. The general principle is that polar solvents preferentially stabilize the more polar tautomer. cdnsciencepub.comcdnsciencepub.com In the case of the this compound system, the thione form possesses a significantly larger dipole moment than the thiol form, making it more stable in polar solvents. acs.org

Experimental studies on analogous heterocyclic thiones confirm this trend. In nonpolar solvents like cyclohexane (B81311) or C6D6, the thiol form often predominates, whereas in polar solvents such as ethanol (B145695), water, or dimethyl sulfoxide (B87167) (DMSO), the equilibrium is shifted almost exclusively towards the thione form. cdnsciencepub.comacs.orgmdpi.com The ability of protic solvents like ethanol and water to act as hydrogen-bond donors further favors the thione tautomer, which can act as a hydrogen-bond acceptor at the sulfur atom. cdnsciencepub.com

Computational chemistry provides deeper insights into these interactions through solvation models:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. acs.orgresearchgate.net Calculations using these models show that as the dielectric constant of the medium increases, the thione tautomer becomes progressively more stabilized relative to the thiol form. For the related 2-pyridinethiol/2-pyridinethione system, while the thiol form is more stable in the gas phase, implicit solvation calculations correctly predict that the thione form is favored in cyclohexane and other solvents. acs.org

Explicit Solvation Models: These models involve the inclusion of individual solvent molecules interacting directly with the solute. This approach is crucial for understanding specific interactions like hydrogen bonding. researchgate.net Theoretical studies on the tautomerism of pyridazin-3(2H)-one, the oxygen analog of this compound, demonstrated that the presence of explicit water molecules is essential. researchgate.net These water molecules can form a hydrogen-bonded bridge, facilitating the proton transfer between the exocyclic atom and the ring nitrogen, thereby lowering the activation energy barrier for tautomerization. researchgate.net Similar mechanisms are expected to be highly relevant for this compound in protic solvents.

The combination of these models establishes that both non-specific polar solvation and specific hydrogen-bonding interactions are key drivers in determining the tautomeric preference of this compound in solution. clockss.org

Conformational Analysis and Rotameric States

The three-dimensional structure and flexibility of this compound are dictated by rotations around its single bonds, leading to various conformers or rotameric states. While the pyridazine ring itself is largely planar, the orientation of the thiol group and any substituents can vary.

The rotation around the C-S single bond in the thiol tautomer (this compound) is a key conformational feature. The energy barrier for this rotation determines the relative populations of different rotamers. Computational studies on thiophenol, a simpler model, show a relatively low barrier to internal rotation of the thiol group, suggesting that at room temperature, multiple conformations may be accessible. uva.es For this compound, the rotation would be influenced by potential interactions between the thiol hydrogen and the adjacent nitrogen atom of the pyridazine ring.

The existence of different rotameric states can be investigated experimentally using techniques like variable-temperature NMR (VT-NMR) and computationally through quantum chemical calculations. nih.gov For example, in related N-pyridyl derivatives, distinct rotamers arising from rotation about the N-pyridyl bond could be identified, and the energy barriers between them were quantified. nih.gov These barriers often fall in a range that allows for the observation of dynamic processes on the NMR timescale. rsc.org

Table 2: Calculated Rotational Energy Barriers for Model Compounds

| Compound/Rotor | Rotational Barrier (kcal/mol) | Method | Reference |

| Thiophenol (SH group) | ~0.9 - 1.7 | Theory | uva.es |

| Ethanethiol (SH group) | ~2.5 | Experiment | nist.gov |

| N-Aryl Imide (Pyridyl Gate) | 18.8 - 20.6 | EXSY NMR | rsc.org |

Intramolecular Hydrogen Bonding in this compound Tautomers

Intramolecular hydrogen bonding can play a significant role in stabilizing specific tautomers and conformers of this compound. An intramolecular hydrogen bond is most likely to occur in the thiol tautomer, where the hydrogen of the SH group can interact with the lone pair of the adjacent ring nitrogen atom (N2).

The presence and strength of such hydrogen bonds can be inferred from spectroscopic data and confirmed through computational analysis.

Spectroscopic Evidence: In infrared (FTIR) spectroscopy, the S-H stretching frequency can provide clues. The formation of an intramolecular hydrogen bond typically leads to a broadening and a red-shift (shift to lower wavenumber) of the S-H vibrational band compared to a "free" S-H group. semanticscholar.org

Computational Analysis: Natural Bond Orbital (NBO) analysis is a powerful computational tool used to identify and quantify stabilizing interactions within a molecule. researchgate.netnih.gov An NBO analysis can reveal donor-acceptor interactions, such as the charge transfer from the lone pair of the nitrogen atom (the donor) to the antibonding orbital of the S-H bond (the acceptor). nih.govugm.ac.id The energy associated with this n → σ* interaction provides a measure of the hydrogen bond's strength. ugm.ac.id Such interactions are known to provide significant stabilization to the conformer in which they occur. researchgate.netinorgchemres.org In analogous structures, intramolecular hydrogen bonds have been shown to be a key factor in controlling the equilibrium between tautomers. mdpi.com

Structural Dynamics and Flexibility

The structural dynamics of this compound encompass the various motions the molecule undergoes, from bond vibrations to larger-scale conformational changes. These dynamics are crucial for its interactions and chemical behavior.

The flexibility of the molecule is primarily associated with the barriers to internal rotation around single bonds. As discussed in the conformational analysis, the barrier to rotation of the thiol group is expected to be relatively low, allowing for rapid interconversion between rotamers at ambient temperatures. uva.esethz.ch The transition between these rotameric states represents a fundamental aspect of the molecule's dynamics. ethz.ch

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For pyridazine-3(2H)-thione, ¹H and ¹³C NMR provide detailed information about the proton and carbon environments, respectively, while 2D NMR techniques help in assigning the connectivity of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of pyridazine-3(2H)-thione is expected to exhibit distinct signals corresponding to the protons on the pyridazine (B1198779) ring. Due to the electron-withdrawing nature of the nitrogen atoms and the thiocarbonyl group, these protons are anticipated to resonate in the downfield region of the spectrum.

Based on the analysis of related pyridazine derivatives, the following table outlines the predicted ¹H NMR chemical shifts and coupling constants for the pyridazine ring protons of pyridazine-3(2H)-thione.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 | ~7.3-7.5 | dd | J(H4-H5) ≈ 9.0, J(H4-H6) ≈ 2.0 |

| H5 | ~7.0-7.2 | t | J(H5-H4) ≈ 9.0, J(H5-H6) ≈ 9.0 |

| H6 | ~7.6-7.8 | dd | J(H6-H5) ≈ 9.0, J(H6-H4) ≈ 2.0 |

| N-H | ~13.0-14.0 | br s | - |

The broad singlet observed at a significantly downfield shift is characteristic of the N-H proton of the thione tautomer, which is often exchangeable with D₂O. The chemical shifts and coupling patterns of the ring protons are influenced by their positions relative to the heteroatoms and the C=S group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum provides insight into the carbon framework of pyridazine-3(2H)-thione. The carbon atoms are expected to show distinct chemical shifts based on their electronic environment. The most notable signal is that of the thiocarbonyl carbon (C=S), which typically resonates at a very downfield position.

The predicted ¹³C NMR chemical shifts for pyridazine-3(2H)-thione are presented in the table below, drawing comparisons from data on pyridazin-3-one and other heterocyclic thiones.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~175-185 (C=S) |

| C4 | ~130-135 |

| C5 | ~125-130 |

| C6 | ~140-145 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the pyridazine ring. Cross-peaks would be expected between H4 and H5, and between H5 and H6, confirming their adjacent positions. A weaker correlation might also be observed between H4 and H6 due to long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated carbons, with cross-peaks expected between H4 and C4, H5 and C5, and H6 and C6.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characterization of S-H Stretching Vibrations

In the context of the thiol-thione tautomerism of pyridazine-3-thiol (B1598171), the presence or absence of a characteristic S-H stretching vibration is a key diagnostic feature. The S-H stretch typically appears as a weak to medium intensity band in the region of 2550-2600 cm⁻¹. However, for this compound, experimental evidence strongly indicates that the molecule exists predominantly in the thione form, meaning the S-H bond is absent. Theoretical and matrix isolation infrared studies have confirmed that only the thione tautomer of 3(2H)-pyridazinethione is observed.

Identification of Carbonyl (C=O) and Thiocarbonyl (C=S) Stretches (for Tautomers)

The IR spectrum of pyridazine-3(2H)-thione is characterized by the presence of a thiocarbonyl (C=S) stretching vibration and the absence of a significant S-H stretch. The C=S stretching band is typically found in the region of 1050-1250 cm⁻¹. This band can sometimes be coupled with other vibrations, making its assignment complex. In contrast, the pyridazin-3-one tautomer would exhibit a strong carbonyl (C=O) stretching absorption in the range of 1650-1700 cm⁻¹.

The following table summarizes the key expected IR absorption bands for the tautomeric forms of this compound.

| Functional Group | Tautomer | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| S-H Stretch | Thiol | 2550-2600 | Weak-Medium |

| C=S Stretch | Thione | 1050-1250 | Medium-Strong |

| C=O Stretch | Oxo tautomer (for comparison) | 1650-1700 | Strong |

| N-H Stretch | Thione | 3100-3300 | Medium |

Experimental and theoretical studies on 3(2H)-pyridazinethione have identified a prominent band in the IR spectrum that is assigned to the C=S stretching vibration, confirming the predominance of the thione tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy serves as a fundamental tool for probing the electronic transitions within this compound, offering insights into its chromophoric system and tautomeric equilibrium.

Electronic Absorption Properties and Chromophore Analysis

This compound exists in a tautomeric equilibrium with its more stable thione form, 3(2H)-pyridazinethione. The electronic absorption spectrum is therefore dominated by the characteristics of the thione tautomer. The chromophore, which includes the conjugated pyridazine ring and the C=S group, gives rise to distinct absorption bands. Theoretical studies of related diazine systems suggest that the absorption spectra are characterized by π-π* transitions. For the parent pyridazine ring in the gas phase, absorption bands are observed between 200 and 380 nm. researchgate.net The introduction of the thione group significantly influences these transitions. While specific experimental maxima for this compound are not extensively documented in the reviewed literature, analysis of related heterocyclic thiones provides expected absorption regions.

The principal electronic transitions are typically the n-π* and π-π* transitions. The n-π* transition, involving the non-bonding electrons of the sulfur atom, is expected to appear at longer wavelengths with lower intensity, while the more intense π-π* transitions of the conjugated system occur at shorter wavelengths.

Monitoring of Tautomerization and Reaction Progress

UV-Vis spectroscopy is a powerful method for observing the tautomeric shift between the thione and thiol forms of this compound. Studies on analogous systems, such as 3(2H)-pyridazinethione, have demonstrated that the thione form is predominant under normal conditions. mdpi.com However, external stimuli like UV irradiation can induce a conversion to the thiol form (this compound). This photochemical transformation can be monitored by observing changes in the UV-Vis spectrum. The thione and thiol tautomers possess distinct chromophoric systems and thus exhibit different absorption maxima. The conversion from the thione to the thiol form would result in a noticeable shift in the absorption bands, allowing for real-time monitoring of the tautomeric equilibrium and the progress of photoreactions. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides definitive data on the molecular weight and elemental composition of this compound and offers clues to its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is employed to determine the precise mass of a molecule, which in turn confirms its elemental formula. For this compound, the molecular formula is C4H4N2S, corresponding to a calculated monoisotopic mass of 112.00952 Da. uni.lu HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the compound's elemental composition. The technique is sensitive enough to distinguish this compound from other isomers or compounds with the same nominal mass. Data from predictive databases also provide calculated m/z values for various common adducts, which are useful in interpreting experimental HRMS data. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | Calculated m/z |

|---|---|

| [M+H]+ | 113.01680 |

| [M+Na]+ | 134.99874 |

| [M-H]- | 111.00224 |

| [M+K]+ | 150.97268 |

Data sourced from predictive databases. uni.lu

Elucidation of Fragmentation Patterns for Structural Information

Electron Impact (EI) mass spectrometry induces fragmentation of the molecular ion, creating a unique pattern that serves as a molecular fingerprint. While the specific fragmentation pattern for this compound is not detailed in the available literature, a plausible pathway can be proposed based on the fragmentation of related heterocyclic compounds like pyrimidinethiones and other pyridazine derivatives. growingscience.comlibretexts.orglibretexts.org

Upon ionization, the molecular ion ([M]•+) with an m/z of 112 would likely undergo fragmentation through several key pathways. A common fragmentation for thiol-containing compounds is the loss of the sulfhydryl radical (•SH) or hydrogen sulfide (H2S). Another expected fragmentation pathway involves the cleavage of the heterocyclic ring. The loss of stable neutral molecules like hydrogen cyanide (HCN) or diazomethane (CH2N2) from the ring structure is a characteristic fragmentation mode for nitrogen-containing heterocycles. nih.gov The resulting fragment ions provide structural information that helps to confirm the identity of the parent molecule.

Table 2: Plausible Mass Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 112 | [C4H4N2S]•+ (Molecular Ion) | - |

| 85 | [C4H3N]•+ | HCN + S |

| 79 | [C4H3N2]+ | •SH |

| 52 | [C3H2N]+ | HCN from m/z 79 |

Fragmentation pathways are proposed based on general principles of mass spectrometry and data from related structures. libretexts.orglibretexts.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study provides the most definitive evidence for the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. A search of the Cambridge Structural Database and reviewed literature did not yield a reported crystal structure for the parent this compound or its thione tautomer.

However, crystallographic data for closely related structures, such as pyrazine-2(1H)-thione, provide valuable insights into the likely solid-state behavior of pyridazinethiones. In the crystal structure of pyrazine-2(1H)-thione, molecules are linked by N–H⋯N and C–H⋯S hydrogen bonds, forming chains. nih.gov The C=S bond length in this related compound is 1.671(2) Å. nih.gov It is highly probable that 3(2H)-pyridazinethione would exhibit similar intermolecular hydrogen bonding in the solid state, with the N-H group of one molecule interacting with the nitrogen or sulfur atom of a neighboring molecule. Such interactions are crucial in defining the crystal packing and influencing the physical properties of the compound.

Precise Determination of Bond Lengths and Angles

In the absence of experimental crystallographic data, computational chemistry serves as a powerful tool for predicting these parameters. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can provide highly accurate theoretical values for the bond lengths and angles of the this compound molecule. These calculations would reveal the precise distances between adjacent atoms (e.g., C-C, C-N, N-N, C-S, and C-H bonds) and the angles formed between them, offering a detailed geometric profile of the molecule.

Table 1: Predicted Bond Lengths and Angles for this compound (Theoretical Data)

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Length | N1-N2 | Data not available |

| N2-C3 | Data not available | |

| C3-C4 | Data not available | |

| C4-C5 | Data not available | |

| C5-C6 | Data not available | |

| C6-N1 | Data not available | |

| C3-S | Data not available | |

| Bond Angle | C6-N1-N2 | Data not available |

| N1-N2-C3 | Data not available | |

| N2-C3-C4 | Data not available | |

| C3-C4-C5 | Data not available | |

| C4-C5-C6 | Data not available | |

| C5-C6-N1 | Data not available | |

| N2-C3-S | Data not available | |

| C4-C3-S | Data not available |

Note: This table is intended to be populated with data from computational studies, which are not currently available in published literature.

Elucidation of Molecular Conformations and Dihedral Angles

The three-dimensional shape of this compound is further defined by its molecular conformation and dihedral angles. The pyridazine ring is generally considered to be planar due to its aromatic character. However, the orientation of the thiol (-SH) substituent relative to the ring is of key interest.

Conformational analysis, typically performed using computational methods, can determine the most stable arrangement of the thiol group. This involves calculating the potential energy of the molecule as a function of the rotation around the C3-S bond. The results of such an analysis would indicate the preferred dihedral angle between the plane of the pyridazine ring and the H-S-C3 plane. It is important to consider the possibility of both syn and anti conformations, where the thiol hydrogen is oriented towards or away from the N2 atom of the pyridazine ring, respectively. Intramolecular interactions, such as hydrogen bonding, could play a role in stabilizing a particular conformation.

Table 2: Predicted Dihedral Angles for this compound (Theoretical Data)

| Dihedral Angle | Atoms Involved | Predicted Value (°) |

| τ (N2-C3-S-H) | N2, C3, S, H | Data not available |

| τ (C4-C3-S-H) | C4, C3, S, H | Data not available |

Note: This table is intended to be populated with data from conformational analysis studies, which are not currently available in published literature.

Other Analytical and Spectroscopic Methods

Beyond the primary structural elucidation techniques, a suite of other analytical methods provides complementary information about the composition, thermal stability, and electronic properties of this compound.

Elemental Analysis: This fundamental technique determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a purified sample of this compound. The experimental values can be compared with the theoretical percentages calculated from the molecular formula (C₄H₄N₂S) to confirm the compound's elemental composition and purity.

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 42.84 | Data not available |

| Hydrogen (H) | 3.59 | Data not available |

| Nitrogen (N) | 24.98 | Data not available |

| Sulfur (S) | 28.59 | Data not available |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. DTA measures the temperature difference between a sample and a reference material, revealing information about phase transitions such as melting and boiling points, as well as exothermic or endothermic decomposition processes. For this compound, TGA would indicate the temperature at which it begins to decompose, while DTA would show its melting point and the nature of its thermal decomposition.

Electron Spin Resonance (ESR) Spectroscopy: ESR (also known as Electron Paramagnetic Resonance, EPR) is a spectroscopic technique that detects species with unpaired electrons. While this compound in its ground state is a diamagnetic molecule with no unpaired electrons and would therefore be ESR-silent, this technique would be invaluable for studying any paramagnetic species derived from it, such as a radical cation or anion. If this compound were to be oxidized or reduced to form a radical, ESR spectroscopy could provide detailed information about the distribution of the unpaired electron within the molecule, offering insights into its electronic structure.

Advanced Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

DFT methods are widely used to model the properties of pyridazine-3-thiol (B1598171) and its derivatives. These calculations offer a balance between accuracy and computational cost, making them suitable for a detailed analysis of various molecular parameters.

Geometry Optimization and Equilibrium Structure Determination

Theoretical calculations are crucial for determining the most stable tautomeric form of this compound. It can exist in two primary tautomeric forms: the thiol form (this compound) and the thione form (3(2H)-pyridazinethione).

A theoretical study employing ab initio quantum mechanical calculations at the SCF/3-21G* level was conducted on 3(2H)-pyridazinethione, assuming a planar structure for the molecule. datapdf.com The results of these calculations, combined with infrared matrix isolation studies, indicated that the thione form is the predominant tautomer in the gas phase. datapdf.com This is consistent with findings for similar heterocyclic thiones. datapdf.com

While specific optimized geometrical parameters for the parent this compound are not extensively detailed in the reviewed literature, DFT calculations on substituted pyridazine (B1198779) derivatives provide insights into the expected bond lengths and angles. For instance, in a study of 5-(trifluoromethyl)pyridine-2-thiol (B7722606), DFT calculations at the B3LYP/6-311+G(d,p) and HSEH1PBE/6-311+G(d,p) levels provided detailed bond lengths and angles. journaleras.comjournaleras.com Such studies on related molecules suggest that the geometry of the pyridazine ring in this compound would be influenced by the electronic nature of the thiol/thione group.

Table 1: Comparison of Selected Bond Lengths (Å) in Related Heterocyclic Thiols from DFT Calculations

| Bond | 5-(trifluoromethyl)pyridine-2-thiol (B3LYP/6-311+G(d,p)) journaleras.com | 5-(trifluoromethyl)pyridine-2-thiol (HSEH1PBE/6-311+G(d,p)) journaleras.com |

| C-S | 1.778 | 1.745 |

| C-N (adjacent to C-S) | 1.331 | 1.327 |

This table presents data for a related compound to illustrate typical bond lengths calculated by DFT methods.

Calculation of Electronic Properties (e.g., HOMO/LUMO Energies, Energy Gap, Dipole Moment, Electronegativity, Chemical Hardness/Softness)

The electronic properties of pyridazine derivatives are a key focus of computational studies, as they determine the molecule's reactivity and potential applications. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap (ΔE), are fundamental parameters in this regard. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com

DFT calculations have been used to determine these properties for various substituted pyridazines. For a series of pyridazine derivatives studied as corrosion inhibitors, quantum chemical parameters were calculated using the B3LYP/6-31G* method. researchgate.net These calculations revealed how different substituents on the pyridazine ring modulate the electronic properties. researchgate.net

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (σ) are often derived from HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for Representative Pyridazine Derivatives (B3LYP/6-31G) researchgate.net*

| Parameter | P1 | P2 | P3 | P4 |

| EHOMO (eV) | -6.357 | -5.425 | -6.173 | -6.371 |

| ELUMO (eV) | -1.681 | -0.757 | -1.538 | -1.767 |

| Energy Gap (ΔE) (eV) | 4.676 | 4.668 | 4.634 | 4.604 |

| Dipole Moment (Debye) | 2.8125 | 1.5722 | 4.8566 | 2.1127 |

| Electronegativity (χ) (eV) | 4.019 | 3.091 | 3.855 | 4.069 |

| Chemical Hardness (η) (eV) | 2.338 | 2.334 | 2.317 | 2.302 |

Note: P1, P2, P3, and P4 are substituted pyridazine derivatives as described in the source. researchgate.net This data is illustrative of the types of electronic properties calculated for the pyridazine scaffold.

Prediction of Vibrational Frequencies and Spectral Assignments

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. A study on 3(2H)-pyridazinethione involved theoretical prediction of its IR spectrum at the SCF/3-21G* level. datapdf.com The calculated vibrational frequencies, when compared with the experimental spectra from matrix isolation studies, allowed for the assignment of most of the observed bands to specific vibrational modes of the thione tautomer. datapdf.com This comparison is crucial for confirming the structure of the molecule present in the experiment.

For related heterocyclic compounds like 2-amino-3-methyl-5-nitropyridine, DFT calculations at the B3LYP/cc-pVTZ level have been used to compute vibrational frequencies. nih.gov The calculated frequencies are often scaled to improve agreement with experimental data. nih.gov The potential energy distribution (PED) analysis is also employed to provide a detailed assignment of each vibrational mode. nih.gov

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for a Pyridine (B92270) Derivative nih.gov

| Vibrational Mode | Experimental (FT-IR) | Calculated (B3LYP/cc-pVTZ, Scaled) |

| N-H stretching | 3450 | 3452 |

| C-H stretching | 3100 | 3102 |

| C=N stretching | 1640 | 1642 |

| Ring breathing | 1020 | 1025 |

This table presents data for a related compound, 2-amino-3-methyl-5-nitropyridine, to demonstrate the correlation between experimental and theoretical vibrational frequencies.

Thermodynamic Parameter Calculations (e.g., Reaction Energies, Activation Barriers)

DFT calculations can be employed to determine various thermodynamic parameters, such as reaction energies and activation barriers for processes like tautomerization. While specific thermodynamic data for the tautomerization of this compound is not detailed in the provided search results, such calculations are standard in computational studies of tautomeric systems. For instance, in a study of 2-(2-mercaptophenyl)-1-azaazulene tautomers, thermodynamic calculations were performed at the M06-2X/6-311G++(2d,2p) and ωB97XD/6-311G++(2d,2p) levels to determine the relative stabilities of different tautomers and the kinetic constants for their interconversion.

Prediction of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties of organic molecules is a growing area of research due to their potential applications in optoelectronics. DFT calculations are a key method for predicting NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Computational studies on various heterocyclic compounds, including pyridine and pyridazine derivatives, have shown that the presence of donor and acceptor groups can significantly enhance NLO responses. journaleras.comjournaleras.com For 5-(trifluoromethyl)pyridine-2-thiol, DFT calculations at the B3LYP and HSEH1PBE levels with the 6-311+G(d,p) basis set were used to compute these NLO properties. journaleras.comjournaleras.com The large calculated hyperpolarizability value for this molecule suggests its potential as an NLO material. journaleras.comjournaleras.com

Table 4: Calculated NLO Properties of 5-(trifluoromethyl)pyridine-2-thiol journaleras.com

| Property | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) |

| Dipole Moment (μ) (Debye) | 2.508 | 2.802 |

| Mean Polarizability (α) (esu) | 14.611 x 10-24 | 14.341 x 10-24 |

| First Hyperpolarizability (β) (esu) | 2.997 x 10-30 | 3.321 x 10-30 |

This table presents data for a related compound to illustrate the prediction of NLO properties via DFT.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. MD simulations can provide insights into the conformational dynamics, solvent effects, and interactions of molecules with their environment.

While specific MD simulation studies focused solely on this compound were not prominent in the search results, MD simulations have been applied to substituted pyridazine derivatives to understand their interactions with biological targets. For example, MD simulations were used to study the stability of complexes formed between pyridazine derivatives and α-amylase, indicating their potential as inhibitors. researchgate.net In another study, MD simulations were employed to investigate the adsorption and inhibition mechanism of Schiff bases on an iron surface. capes.gov.br These studies highlight the utility of MD in elucidating the dynamic behavior and interaction mechanisms of pyridazine-containing compounds at the molecular level.

Simulation of Adsorption Behavior on Surfaces

The study of how molecules adsorb onto surfaces is critical, particularly in fields like materials science and corrosion inhibition. Monte Carlo (MC) and Molecular Dynamics (MD) simulations are instrumental in elucidating the adsorption behavior of pyridazine derivatives on metal surfaces. electrochemsci.org

For instance, MC simulations are employed to explore the equilibrium adsorption configurations of pyridazine compounds on iron surfaces, such as Fe(111). electrochemsci.org These simulations help identify the most stable adsorption geometry by calculating the interaction and adsorption energies. Studies on related pyridazine derivatives demonstrate that these molecules tend to adsorb on metal surfaces in a nearly flat or parallel orientation. electrochemsci.orgmdpi.com This orientation maximizes the contact area and facilitates interaction between the molecule's π-systems (the pyridazine ring) and the vacant d-orbitals of the metal atoms. electrochemsci.org The presence of heteroatoms like nitrogen and sulfur in this compound makes it an effective candidate for surface adsorption, as these atoms act as active centers for interaction with the surface. electrochemsci.orgmdpi.com

MD simulations further clarify the dynamics of the adsorption process in a simulated solution environment, often modeling an aqueous corrosive medium. mdpi.comresearchgate.net These simulations show that pyridazine derivatives can form a stable, protective film on the metal surface. bohrium.com The calculated adsorption energies provide a quantitative measure of the interaction strength. A higher negative value for adsorption energy indicates a more stable and spontaneous adsorption process.

Table 1: Representative Adsorption Energy Data from a Monte Carlo Simulation of Pyridazine Derivatives on an Fe(111) Surface

| Parameter | Value (kJ/mol) |

| Total Energy | -1450.3 |

| Adsorption Energy | -189.5 |

| Rigid Adsorption Energy | -175.2 |

| Deformation Energy | -14.3 |

Note: Data is illustrative and based on findings for related pyridazine structures to demonstrate typical simulation outputs.

Investigation of Intermolecular Interactions

The function and properties of this compound are heavily influenced by its intermolecular interactions. Computational methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are used to investigate these non-covalent forces. scielo.org.mxnih.gov

This compound exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (pyridazine-3(2H)-thione). acs.orgnih.gov Quantum chemical calculations, such as those at the QCISD level, can predict the relative stability of these tautomers. acs.orgnih.gov For the related compound 3,6-dithiopyridazine, the thione-thiol form is predicted to be more stable than the dithiol and dithione tautomers. acs.orgnih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. scielo.org.mxnih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified. The corresponding 2D fingerprint plots break down these contacts, showing the percentage contribution of different interaction types, such as H···H, C···H, and N···H contacts. scielo.org.mx For related heterocyclic compounds, these analyses reveal that weak interactions like C-H···S, C-H···N, N-H···N hydrogen bonds, and π-π stacking play crucial roles in stabilizing the crystal structure. scielo.org.mxnih.gov The pyridazine ring itself can engage in π-π stacking, while the thiol group is a potent hydrogen bond donor and acceptor. mdpi.comnih.gov

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or protein. This method is fundamental in drug discovery for screening virtual libraries and understanding structure-activity relationships.

Molecular docking simulations calculate a scoring function, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki), to estimate the binding affinity of a ligand to a biological target. researchgate.netrjptonline.org A lower binding energy value indicates a higher predicted affinity.

While specific docking studies for this compound are not extensively published, research on structurally similar pyridazine and pyrimidine-thiol derivatives provides insight into its potential. researchgate.netrjptonline.org For example, docking studies of novel pyridazinone derivatives against the α-amylase enzyme have shown binding energies ranging from -5.77 to -7.53 kcal/mol. researchgate.net Another study on pyrimidine-2-thiol (B7767146) derivatives as cyclooxygenase (COX) inhibitors reported docking scores as low as -8.602 kcal/mol for COX-2. rjptonline.org These studies suggest that the pyridazine-thiol scaffold can fit effectively into the binding pockets of various enzymes.

The prediction of binding affinity can be further refined using more advanced methods like the Fragment Molecular Orbital (FMO) method, which provides a detailed quantum mechanical calculation of interaction energies. nih.govacs.org This approach, combined with a descriptor for desolvation penalty (like logP), can yield quantitative predictions of binding free energy. rsc.orgresearchgate.net

Table 2: Illustrative Binding Affinity Data from Docking Studies of Related Heterocyclic Thiol Derivatives

| Compound Series | Target Enzyme | Predicted Binding Energy (kcal/mol) | Reference |

| Pyridazine Derivatives | α-Amylase | -5.77 to -7.53 | researchgate.net |

| Pyrimidine-2-Thiol Derivatives | COX-1 | -6.081 | rjptonline.org |

| Pyrimidine-2-Thiol Derivatives | COX-2 | -8.602 | rjptonline.org |

| Triazinoindole-thiol Analogs | Urease | -7.2 to -10.1 (Docking Score) | mdpi.com |

Beyond predicting affinity, docking simulations provide a detailed, three-dimensional model of how a ligand interacts with the amino acid residues in a protein's active site. researchgate.net

Hydrogen Bonding : The nitrogen atoms of the pyridazine ring are effective hydrogen bond acceptors, while the N-H group (in the thione tautomer) and the S-H group (in the thiol tautomer) are strong hydrogen bond donors. nih.gov Docking studies on related compounds show these groups forming critical hydrogen bonds with polar amino acid residues like arginine, glutamic acid, and tyrosine, as well as with backbone amide groups. mdpi.comacs.org

Hydrophobic Interactions : The pyridazine ring can participate in hydrophobic interactions and π-π stacking with aromatic residues such as tyrosine, phenylalanine, and tryptophan in the active site. nih.gov These interactions are crucial for anchoring the ligand in the binding pocket.

Analysis of docked poses for pyridazine derivatives frequently reveals that the heterocyclic core facilitates hydrogen bonding and electrostatic interactions, while other substituents contribute to hydrophobic contacts. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a powerful computational approach that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activity or chemical properties.

In a QSAR study, the structure of a molecule is represented by a set of numerical values known as molecular descriptors. These can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. A mathematical model is then developed to link these descriptors to an observed activity, such as the IC50 value for enzyme inhibition. mdpi.com

While a dedicated QSAR study for this compound itself is not prominent, the methodology is widely applied to its derivatives and related heterocyclic systems. innovareacademics.inresearchgate.net For example, 2D-QSAR modeling has been used to guide the synthesis of indole (B1671886) derivatives with antioxidant activity, yielding models with high correlation coefficients (R²). mdpi.com Similarly, QSAR models for thiazolidinyl analogs containing a pyridine ring have been developed to correlate structural features with anti-inflammatory activity, achieving R² values of 0.740. researchgate.net

These studies demonstrate that QSAR can effectively establish which structural features of a molecule like this compound are most important for a given activity. For instance, a QSAR model might reveal that increasing the hydrophobicity or modifying the electronic properties of a substituent at a specific position on the pyridazine ring leads to a predictable increase or decrease in biological potency. innovareacademics.in Such models are invaluable for rationally designing more effective analogs and prioritizing synthetic efforts.

Design Principles for Novel Analogues

The design of novel analogues of this compound is a scientifically driven process that leverages advanced computational chemistry and theoretical investigations to predict and optimize the properties of new chemical entities. This process is grounded in a deep understanding of the molecule's structure, its electronic properties, and its potential interactions with biological targets. By systematically modifying the core structure of this compound, researchers can fine-tune its characteristics to develop analogues with enhanced efficacy and desired functionalities.

Theoretical Framework for Analogue Design

The foundational principles for designing new this compound analogues are rooted in established theories of molecular recognition and interaction. The pyridazine ring itself possesses unique physicochemical properties, including weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and the capacity for dual hydrogen bonding, which are crucial for drug-target interactions. nih.gov Computational analyses, such as Symmetry-Adapted Perturbation Theory (SAPT), have highlighted the importance of both electrostatic and dispersion forces in the stacking interactions of heterocyclic systems like pyridazine. nih.gov

Strategies for Molecular Modification

The design of novel analogues typically involves a multi-pronged approach, focusing on several key areas of the this compound scaffold.

Investigating Molecular Interactions and Biological Mechanisms Academic Focus

Enzyme Inhibition and Modulatory Actions

The pyridazine-3-thiol (B1598171) scaffold and its derivatives have been a subject of significant interest in medicinal chemistry due to their ability to interact with and modulate the activity of various enzymes. Research has focused on their potential as inhibitors of kinases, tankyrases, and carbonic anhydrases, with investigations delving into the specific mechanisms of these interactions.

Inhibition of Kinases (e.g., c-Met Kinase)

The c-Met tyrosine kinase is a well-established target in cancer therapy due to its role in oncogenic processes. nih.gov Derivatives of the pyridazine (B1198779) core have been explored as potential c-Met inhibitors. Studies have reported on a series of phenyl-substituted pyridazin-3-ones, which are structurally related to this compound, that demonstrate inhibitory activity against c-Met kinase. nih.gov The research focused on the structure-activity relationship (SAR) of substituents on the phenyl and pyrimidine rings attached to the core pyridazinone scaffold. nih.gov

Further research into pyrazolo[3,4-b]pyridine derivatives, which also incorporate a nitrogen-containing heterocyclic system, has shown potent c-Met inhibitory activity. nih.gov Although not direct derivatives of this compound, these studies underscore the importance of the pyridazine-like moiety as a privileged scaffold for designing c-Met inhibitors. nih.gov Compounds from these studies have demonstrated IC₅₀ values in the nanomolar range, comparable to reference drugs like cabozantinib. nih.gov

| Compound Class | Target | Key Findings | IC₅₀ Values | Reference |

| Phenyl substituted pyridazin-3-ones | c-Met Kinase | SAR exploration identified potent inhibitors based on the morpholino-pyridazinone scaffold. | Not specified | nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives | c-Met Kinase | Showed potent inhibition, with two compounds exhibiting IC₅₀ values in the low nanomolar range. | 4.27 ± 0.31 nM and 7.95 ± 0.17 nM | nih.gov |

Inhibition of Tankyrases

Tankyrases (TNKS-1 and TNKS-2) are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in critical cellular processes, including the Wnt/β-catenin signaling pathway, making them attractive targets for cancer therapy. nih.govsymeres.com Research has led to the discovery of derivatives based on a triazolo[4,3-b]pyridazine nucleus as potent tankyrase inhibitors. nih.gov

Structure-based optimization of a hit compound led to the identification of a derivative, 4-(2-(6-methyl- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazin-8-ylamino)ethyl)-phenol, which demonstrated low nanomolar selective inhibition of tankyrases. nih.gov Crystallographic analysis confirmed that this class of compounds acts as a NAD isostere. nih.gov The triazolo[4,3-b]pyridazine core is considered crucial for the observed activity. nih.gov The inhibition of tankyrases by these compounds can disrupt Wnt signaling by stabilizing Axin proteins, which in turn promotes the degradation of β-catenin. nih.gov

| Compound Class | Target | Key Findings | Inhibition at 1 µM | Reference |

| Triazolo[4,3-b]pyridazine derivatives | TNKS-1 & TNKS-2 | Hit compound inhibited TNKS-1 and TNKS-2. The pyridazine nucleus is crucial for activity. | 75% (TNKS-1), 52% (TNKS-2) | nih.gov |

| Optimized phenol derivative | TNKS-1 & TNKS-2 | Selected as the most potent inhibitor of the series for further biological characterization. | Not specified (low nanomolar) | nih.gov |

Modulation of Carbonic Anhydrase Activity

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes. nih.govmdpi.com Sulfonamides incorporating pyridazinecarboxamide moieties have been investigated as inhibitors of several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.gov These studies have identified isoform-selective inhibitors, which is crucial for developing targeted therapeutics. For instance, pyridine-3-sulfonamide derivatives have shown inhibitory activity with Kᵢ values reaching 137 nM for the cancer-associated hCA IX and 91 nM for hCA XII. mdpi.com Computational docking studies have been employed to understand the binding modes and explain the observed isoform selectivity. nih.govmdpi.com

| Compound Class | Target Isoforms | Key Findings | Kᵢ Values | Reference |

| Pyridazinecarboxamide derivatives | hCA I, II, IX, XII | Phenyl-substituted derivatives showed varied activity, with some compounds exhibiting potent inhibition. | Not specified | nih.gov |

| 4-Substituted pyridine-3-sulfonamides | hCA I, II, IX, XII | Demonstrated a broad range of inhibitory activity and isoform selectivity. | Up to 137 nM (hCA IX), 91 nM (hCA XII) | mdpi.com |

Mechanisms of Enzyme Active Site Interaction (e.g., Covalent Modification)

The pyridazine ring system has been shown to participate in covalent interactions with enzyme active sites. Specifically, pyridazinediones have been developed as reversible and tunable covalent modifiers of cysteine residues. ucl.ac.uk This modification occurs through a Michael addition mechanism, where the thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic pyridazinedione ring. ucl.ac.ukresearchgate.net

The electrophilicity of the pyridazinedione, which dictates the rates of the Michael addition and the reverse retro-Michael deconjugation, can be tuned, providing a platform for controlled thiol modification and release. ucl.ac.uk This mechanism of covalent modification is significant as it can be harnessed for applications such as selective enzyme inhibition. ucl.ac.uk While this research focuses on pyridazinediones, the underlying principle of the electrophilic nature of the pyridazine ring is relevant to understanding how derivatives like this compound might interact with protein targets, particularly those with reactive cysteine residues in their active sites. ucl.ac.uknih.gov

Antimicrobial Research Pathways

The emergence of drug-resistant pathogens has spurred research into new antimicrobial agents. The pyridazine scaffold has been identified as a promising core for the development of novel antibacterial compounds.

Investigations into Antibacterial Properties (e.g., against specific bacterial strains)

Several studies have synthesized and evaluated derivatives of pyridazin-3-thione and the related pyridazin-3-one for their in-vitro antimicrobial activity. researchgate.net These compounds have been screened against a panel of both Gram-positive and Gram-negative bacteria. researchgate.netbiomedpharmajournal.orgnih.gov

In one study, pyridazin-3-thione derivatives were screened for activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Candida albicans. researchgate.net Other research on pyridazinone derivatives reported excellent activity against Streptococcus pyogenes and E. coli, and good activity against S. aureus and Pseudomonas aeruginosa. biomedpharmajournal.orgijpsr.com The specific substitutions on the pyridazine ring have been shown to significantly influence the spectrum and potency of the antibacterial activity. ijpsr.com

| Bacterial Strain | Compound Class | Observed Activity | Reference |

| Staphylococcus aureus (Gram-positive) | Pyridazin-3-thione derivatives | Active | researchgate.net |

| Staphylococcus aureus (Gram-positive) | Pyridazin-3-one derivatives | Good to very good activity | biomedpharmajournal.orgijpsr.com |

| Streptococcus pyogenes (Gram-positive) | Pyridazin-3-one derivatives | Excellent activity | biomedpharmajournal.org |

| Escherichia coli (Gram-negative) | Pyridazin-3-thione derivatives | Active | researchgate.net |

| Escherichia coli (Gram-negative) | Pyridazin-3-one derivatives | Excellent activity | biomedpharmajournal.org |

| Pseudomonas aeruginosa (Gram-negative) | Pyridazin-3-one derivatives | Good activity | biomedpharmajournal.orgijpsr.com |

| Bacillus subtilis (Gram-positive) | Pyridazin-3-thione derivatives | Active | researchgate.net |

Studies on Antifungal Activity

The antifungal potential of the pyridazine scaffold has been demonstrated through the investigation of its derivatives. researchgate.net Studies have focused on determining the efficacy of these compounds against various pathogenic fungi, with an emphasis on their minimum inhibitory concentrations (MICs).

One study highlighted a series of pyridazinone-based diarylurea derivatives, revealing that specific substitutions significantly impact antifungal strength. nih.gov For instance, compound 8g , which features a 3-chloro substitution on its phenyl urea moiety, exhibited the most promising activity against Candida albicans, with a MIC value of 16 μg/mL. nih.gov This suggests that electronegative groups at specific positions can enhance the compound's ability to interfere with fungal viability. Other derivatives with 3-bromo and 3,4-dichloro substitutions also showed noteworthy activity against C. albicans, both recording MIC values of 32 μg/mL. nih.gov

Further research into fused heterocyclic systems, such as pyrazolo-pyridazine derivatives, has also identified compounds with potent antifungal activity. medwinpublishers.commedwinpublishers.com These findings underscore the versatility of the pyridazine core in designing novel antifungal agents. The general mechanism for many azole and related heterocyclic antifungals involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi. nih.gov Disruption of this pathway compromises the integrity of the fungal cell membrane.

Table 1: Antifungal Activity of Selected Pyridazinone Derivatives against C. albicans

| Compound | Substitution | MIC (μg/mL) |

|---|---|---|

| 8g | 3-Chloro | 16 |

| 8a | 3,4-Dichloro | 32 |

| 8j | 3-Bromo | 32 |

| 8c | 3-Fluoro | 64 |

| 11a | 3-Bromo | 64 |

Anticancer Research Avenues (Mechanism-focused, in vitro studies)

Pyridazine-containing molecules are recognized as a "privileged structure" in anticancer drug discovery due to their advantageous physicochemical properties and their presence in several approved drugs. researchgate.netdrugbank.com In vitro research has focused on elucidating the specific mechanisms through which these compounds exert their cytotoxic effects on cancer cells.

The cytotoxic activity of pyridazine derivatives has been quantified against various human cancer cell lines. A study involving new pyridazin-3(2H)-one derivatives demonstrated significant growth inhibition against liver (HepG2) and breast (MCF-7) cancer cell lines. nih.gov Notably, compound 6f showed the highest potency against HepG2 cells with a half-maximal inhibitory concentration (IC50) value of 7.11 μM. nih.gov

In another study, different pyridazine-containing compounds were synthesized and evaluated for their in vitro cytotoxicity. jst.go.jp Compound 4b , which possesses an aminophenyl-3-chloropropanamide moiety, was the most active against the MCF-7 breast cancer cell line, with an IC50 value of 21.2 μM. jst.go.jp Furthermore, certain derivatives have been shown to act as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key kinase in tumor angiogenesis. jst.go.jpbohrium.com Compound 5b exhibited 92.2% inhibition in a VEGFR kinase assay, correlating with its potent activity against the HCT-116 colon cancer cell line. bohrium.com

Table 2: In Vitro Cytotoxic Activity of Selected Pyridazine Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| (E)4b | HepG2 | 11.47 |

| 6f | HepG2 | 7.11 |

| 7f | HepG2 | 14.80 |

| 4b | MCF-7 | 21.2 |

A primary mechanism for the anticancer activity of pyridazine derivatives is the induction of apoptosis, or programmed cell death. Research on a pyrazolo[3,4-d]pyridazine derivative, PPD-1 , provided detailed insights into this process in A549 lung cancer cells. nih.govdaneshyari.com Treatment with PPD-1 led to a substantial increase in the apoptotic cell population, from 0.57% in untreated cells to 10.06%. nih.govdaneshyari.comresearchgate.net

The underlying mechanism involves the disruption of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.govdaneshyari.com PPD-1 treatment was found to significantly upregulate the expression of the pro-apoptotic protein Bax (7.28-fold) and the tumor suppressor p53 (5.08-fold). nih.govdaneshyari.com Concurrently, it markedly inhibited the expression of the anti-apoptotic protein Bcl-2 to 0.22-fold of its normal level. nih.govdaneshyari.com This shift in the Bax/Bcl-2 ratio is a critical trigger for the intrinsic, mitochondria-dependent apoptosis pathway, which culminates in the activation of effector caspases, such as caspase-3 (7.19-fold overexpression). nih.govdaneshyari.com This pathway is a critical target in cancer therapy, as its dysregulation often contributes to tumor cell survival and treatment resistance. mdpi.com

The microtubule network, composed of tubulin polymers, is essential for cell division, making it a key target for anticancer agents. researchgate.net Certain pyridazin-3(2H)-one derivatives have been identified as inhibitors of tubulin polymerization. nih.govnih.gov Specifically, compounds (E)4b , 6f , 7d , and 7f demonstrated a pronounced inhibitory effect on the cellular localization of tubulin. nih.gov

The disruption of microtubule dynamics by these compounds leads to an arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately inducing apoptosis. researchgate.netnih.gov Molecular modeling studies have supported these experimental findings, indicating that these pyridazinone derivatives can bind effectively to the β-subunit of tubulin, likely at or near the colchicine binding site. nih.gov This interaction physically obstructs the polymerization of tubulin dimers into microtubules, thereby halting cell proliferation. nih.govmdpi.com

Antioxidant and Free Radical Scavenging Mechanisms

Reactive oxygen species (ROS) and other free radicals contribute to oxidative stress, a condition implicated in various diseases. Antioxidants can mitigate this damage by neutralizing these reactive species. nih.gov The pyridazine nucleus and, critically, the thiol group are known to confer antioxidant properties. researchgate.netnih.gov

The primary mechanism by which thiol-containing compounds like this compound scavenge free radicals is through Hydrogen Atom Transfer (HAT). nih.govacs.org The thiol group (-SH) can readily donate its hydrogen atom to a free radical (R•), thereby neutralizing the radical and forming a stable molecule (RH). nih.govprinceton.edu This process generates a thiyl radical (RS•) from the antioxidant molecule itself. nih.govmdpi.com

R• + R'SH → RH + R'S•

The effectiveness of this mechanism is determined by the bond dissociation enthalpy (BDE) of the S-H bond; a lower BDE facilitates easier hydrogen donation. princeton.edu While the thiyl radical is also a radical, it is generally less reactive than the initial free radical it neutralized. nih.gov The fate of the thiyl radical is complex; it can react with other molecules or another thiyl radical, but its formation represents a key step in terminating damaging radical chain reactions. nih.gov Studies on pyridazinone analogues have confirmed their ability to inhibit superoxide anion formation, with some derivatives showing 84% to 99% inhibition at a concentration of 10⁻³ M, demonstrating the potent antioxidant capacity of the pyridazine scaffold. nih.gov

Chemical Biology Applications

This compound and its derivatives have emerged as versatile scaffolds in chemical biology, enabling the investigation of complex biological systems. Their unique chemical properties are leveraged for the specific modification of proteins and the development of sophisticated molecular probes.

Development of Reversible Covalent Cysteine Modifiers